2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Flash point safety Combustible liquid classification Procurement risk assessment

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS 50634-05-4, IUPAC: 2,5-dimethoxyoxolane-3-carbaldehyde, molecular formula C₇H₁₂O₄, MW 160.17 g/mol) is a bifunctional tetrahydrofuran derivative supplied commercially as a mixture of stereoisomers. The compound features a tetrahydrofuran ring with methoxy substituents at positions 2 and 5 and a reactive aldehyde group at position It is primarily sourced as a technical-grade liquid (purity ≥88–95%) with a density of 1.129 g/mL at 25 °C, boiling point of 89 °C at 12 mmHg, flash point of 81 °C, and refractive index n20/D 1.4401.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 50634-05-4
Cat. No. B125724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde
CAS50634-05-4
Synonyms2,5-Dimethoxy-3-formyltetrahydrofuran;  2,5-Dimethoxy-tetrahydro-furan-4-carboxaldehyde;  3-Formyl-2,5-dimethoxytetrahydrofuran;  Tetrahydro-2,5-dimethoxy-3-furancarboxaldehyde
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1CC(C(O1)OC)C=O
InChIInChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3
InChIKeyQMIGEDXMDGEZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS 50634-05-4): Core Identity and Procurement Baseline


2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS 50634-05-4, IUPAC: 2,5-dimethoxyoxolane-3-carbaldehyde, molecular formula C₇H₁₂O₄, MW 160.17 g/mol) is a bifunctional tetrahydrofuran derivative supplied commercially as a mixture of stereoisomers [1]. The compound features a tetrahydrofuran ring with methoxy substituents at positions 2 and 5 and a reactive aldehyde group at position 3. It is primarily sourced as a technical-grade liquid (purity ≥88–95%) with a density of 1.129 g/mL at 25 °C, boiling point of 89 °C at 12 mmHg, flash point of 81 °C, and refractive index n20/D 1.4401 . Its established role is as a synthetic intermediate, most notably in the preparation of pyrrolone antimalarial agents and pyrrole-3-carboxaldehyde derivatives via Paal–Knorr condensation [2].

Why 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde Cannot Be Replaced by 2,5-Dimethoxytetrahydrofuran or Tetrahydrofuran-3-carbaldehyde in Key Synthetic Pathways


Substituting the target compound with its two closest commercially available analogs—2,5-dimethoxytetrahydrofuran (CAS 696-59-3) or tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4)—fails because each lacks one of the two essential functional domains. 2,5-Dimethoxytetrahydrofuran bears the methoxy acetal groups but has no aldehyde, rendering it incapable of participating in condensation reactions requiring the electrophilic formyl carbon . Conversely, tetrahydrofuran-3-carbaldehyde possesses the aldehyde but lacks the 2,5-dimethoxy substitution pattern that stabilizes the tetrahydrofuran ring and enables acid-catalyzed Paal–Knorr condensation with amines to furnish N-substituted pyrrole-3-carboxaldehydes [1]. The target compound uniquely integrates both structural features: the methoxy groups serve as latent carbonyl equivalents under acidic conditions while the free aldehyde at C3 provides a handle for orthogonal transformations such as oxime formation, Wittig reactions, and reductive amination [2]. This dual reactivity is the basis for its irreplaceable role in the synthesis of pyrrolone antimalarial leads including TDR32750, where the aldehyde group is essential for constructing the pyrrole-carboxaldehyde scaffold [3].

Quantitative Differentiation Evidence for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS 50634-05-4) Against Closest Analogs


Flash Point Safety Margin: 81 °C vs. 35 °C Relative to 2,5-Dimethoxytetrahydrofuran

The target compound exhibits a flash point of 81 °C (177.8 °F), which is 46 °C higher than that of 2,5-dimethoxytetrahydrofuran (CAS 696-59-3, flash point 35 °C) . Under GHS classification, a flash point of 35 °C places 2,5-dimethoxytetrahydrofuran in the Category 2 flammable liquid range (flash point < 37.8 °C), imposing stricter storage and transport regulations, whereas the target compound at 81 °C falls into Category 4 (flash point > 60 °C and ≤ 93 °C), which carries less stringent safety requirements . This 2.3-fold higher flash point translates to reduced fire risk during routine laboratory handling, lower insurance premiums for bulk storage, and simplified shipping documentation for international procurement.

Flash point safety Combustible liquid classification Procurement risk assessment

Density Differential: 1.129 g/mL vs. 1.021–1.023 g/mL Enables Gravimetric Distinction from 2,5-Dimethoxytetrahydrofuran

The target compound has a measured density of 1.129 g/mL at 25 °C, compared to 1.021–1.023 g/mL at 20 °C for 2,5-dimethoxytetrahydrofuran and 1.106 g/mL at 25 °C for tetrahydrofuran-3-carbaldehyde . The approximately 10.5% higher density versus 2,5-dimethoxytetrahydrofuran provides a rapid, non-destructive gravimetric identity check that distinguishes these two structurally similar but functionally non-interchangeable compounds. This density difference is attributable to the additional formyl oxygen atom and closer molecular packing facilitated by the aldehyde dipole.

Density measurement Quality control Identity verification

Unique Paal–Knorr Reactivity: Exclusive Access to N-Substituted Pyrrole-3-carboxaldehydes Not Achievable with 2,5-Dimethoxytetrahydrofuran Alone

2,5-Dimethoxytetrahydrofuran-3-carboxaldehyde is the only commercially available tetrahydrofuran derivative that can directly furnish N-substituted pyrrole-3-carboxaldehydes in a single Paal–Knorr condensation step with primary amines [1]. 2,5-Dimethoxytetrahydrofuran (CAS 696-59-3) yields only unsubstituted or N-substituted pyrroles lacking the 3-formyl group; introduction of an aldehyde at C3 of pyrrole by alternative methods (e.g., Vilsmeier–Haack formylation) requires a separate, often low-yielding step following pyrrole synthesis [2]. The target compound circumvents this two-step sequence entirely. In practice, condensation of the target compound with 4-amino-1-benzylpiperidine under modified Paal–Knorr conditions produced the corresponding 3-formylpyrrole derivative in a single operation, as documented in the Drug Synthesis Database [3].

Paal–Knorr condensation Pyrrole-3-carboxaldehyde synthesis Heterocyclic building block

Validated Entry Point to Antimalarial Pyrrolone Series: TDR32750 Program with EC₅₀ ~9 nM Against P. falciparum K1

The target compound was employed as the key starting material in the synthesis of TDR32750, a prototypical pyrrolone antimalarial agent arising from WHO-TDR phenotypic screening [1]. TDR32750 demonstrated an EC₅₀ of approximately 9 nM against chloroquine- and pyrimethamine-resistant Plasmodium falciparum K1 strain, with >2000-fold selectivity over mammalian L6 cells, and achieved >99% parasitaemia suppression in the P. berghei mouse model when administered intraperitoneally [2]. While the target compound itself is not the bioactive entity, its aldehyde functionality is indispensable for constructing the pyrrole-carboxaldehyde core that defines this chemotype. No commercially available analog lacking the 3-formyl group can replicate this entry into the pyrrolone antimalarial series .

Antimalarial drug discovery Pyrrolone SAR Plasmodium falciparum K1

Isomeric Mixture Supply Format: Technical Grade (≥88%) Provides Cost-Effective Access vs. Enantiopure Stereoisomers

The commercial product (CAS 50634-05-4) is supplied as a mixture of stereoisomers at technical grade purity (≥88% as per Thermo Scientific/Acros Organics; 95% as per AKSci) . In contrast, single stereoisomer variants such as (2S,3R,5S)-2,5-dimethoxytetrahydro-3-furancarbaldehyde (CAS 159551-34-5) and (2R,3S,5R)-2,5-dimethoxytetrahydro-3-furancarbaldehyde (CAS 159551-33-4) are available only through specialized chiral synthesis suppliers at significantly higher cost . For the Paal–Knorr condensation, which proceeds through an achiral intermediate and ultimately aromatizes to a planar pyrrole, stereochemical integrity at the tetrahydrofuran stage is irrelevant to product outcome, rendering the isomeric mixture the economically rational procurement choice .

Isomeric mixture Technical grade procurement Stereoisomer cost comparison

Optimal Procurement and Application Scenarios for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde Based on Differentiated Evidence


Medicinal Chemistry: One-Step Synthesis of Pyrrolone Antimalarial Lead Scaffolds

Research groups pursuing antimalarial drug discovery should prioritize this compound as the entry point to the pyrrolone chemotype validated by the WHO-TDR program. The aldehyde group enables direct condensation with amines to construct 3-formylpyrrole intermediates that are further elaborated into pyrrolones such as TDR32750 (EC₅₀ ~9 nM vs. P. falciparum K1). [1] 2,5-Dimethoxytetrahydrofuran cannot substitute here because it lacks the formyl carbon required to build the C3-carboxaldehyde-substituted pyrrole core. Procurement of the isomeric mixture (CAS 50634-05-4) at technical grade (≥88%) is fully adequate for this application, as the Paal–Knorr aromatization step obliterates tetrahydrofuran stereochemistry. [2]

Heterocyclic Chemistry Laboratory: Direct Access to N-Substituted Pyrrole-3-carboxaldehydes

Synthetic organic chemists requiring N-aryl or N-alkyl pyrrole-3-carboxaldehydes as building blocks for porphyrin synthesis, kinase inhibitor scaffolds, or materials chemistry benefit from the one-step Paal–Knorr condensation uniquely enabled by this compound. [1] Compared to the two-step sequence of pyrrole synthesis from 2,5-dimethoxytetrahydrofuran followed by Vilsmeier–Haack formylation, use of the target compound eliminates the need for POCl₃/DMF, reduces step count by 50%, and avoids the handling of chlorinated formylation reagents. [2] The flash point of 81 °C further simplifies laboratory handling relative to the more flammable 2,5-dimethoxytetrahydrofuran (flash point 35 °C).

Pharmaceutical Intermediate Scale-Up: Safety-Advantaged Procurement for Kilo-Lab and Pilot Plant

Process chemistry groups scaling the Paal–Knorr condensation to multi-kilogram quantities should select this compound over 2,5-dimethoxytetrahydrofuran based on its 46 °C higher flash point (81 °C vs. 35 °C). [1] This elevated flash point reclassifies the material from a Category 2 to Category 4 flammable liquid under GHS, reducing the engineering controls required for storage (ventilation, spark-proof equipment) and simplifying dangerous goods shipping declarations. [2] The density of 1.129 g/mL provides a reliable in-process QC check to distinguish it from 2,5-dimethoxytetrahydrofuran (1.021–1.023 g/mL), preventing costly batch contamination during multi-product campaigns.

Academic Core Facility: Consolidated Inventory Rationalization

University core synthesis facilities maintaining a catalog of heterocyclic building blocks can rationalize inventory by stocking 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde as the single compound that serves both pyrrole synthesis and 3-formylpyrrole synthesis workflows. [1] The compound is stocked by multiple major suppliers (Sigma-Aldrich catalog #275255, Thermo Scientific/Acros Organics, AKSci, BOC Sciences), ensuring competitive pricing and supply chain redundancy. [2] The isomeric mixture format avoids the cost premium of chiral single isomers that offer no synthetic benefit for the predominant Paal–Knorr application.

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